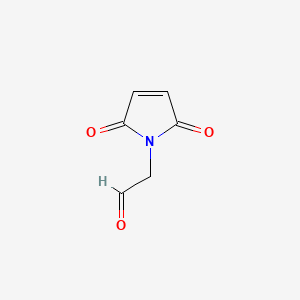2-Maleimidoacetaldehyde
CAS No.: 188985-04-8
Cat. No.: VC7954913
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 188985-04-8 |
|---|---|
| Molecular Formula | C6H5NO3 |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | 2-(2,5-dioxopyrrol-1-yl)acetaldehyde |
| Standard InChI | InChI=1S/C6H5NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,4H,3H2 |
| Standard InChI Key | WWORFLNFWXZCBF-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CC=O |
| Canonical SMILES | C1=CC(=O)N(C1=O)CC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Maleimidoacetaldehyde (C₆H₅NO₃) combines a maleimide ring (C₄H₂NO₂) with an acetaldehyde substituent (CH₃CHO) at the 2-position. The maleimide group consists of a five-membered dienone ring with two ketone groups at the 1- and 4-positions, while the aldehyde provides a reactive electrophilic site for nucleophilic additions.
Theoretical Properties (Predicted):
-
Molecular weight: 155.11 g/mol (analogous to 2-maleimido acetic acid )
-
Boiling point: ~376.7±25.0 °C (extrapolated from maleimide derivatives )
-
pKa (aldehyde): ~3.3 (similar to α,β-unsaturated aldehydes )
Spectral Characteristics
While experimental NMR/IR data for 2-maleimidoacetaldehyde remain unpublished, comparisons to structurally related compounds suggest:
-
¹H NMR: δ 9.8–10.1 ppm (aldehyde proton), δ 6.8–7.1 ppm (maleimide vinyl protons)
-
IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretching, maleimide), ~2800 cm⁻¹ (aldehyde C-H stretch)
Synthesis and Derivatization Pathways
Primary Synthesis Routes
The compound is likely synthesized via:
-
Maleic Anhydride Amination: Reaction of maleic anhydride with aminoacetaldehyde derivatives under anhydrous conditions.
-
Aldehyde Introduction: Post-functionalization of pre-formed maleimides using aldehyde-containing linkers (e.g., Wittig reactions) .
Key Challenges:
-
Stability of the aldehyde group under maleimide ring-closing conditions.
-
Prevention of undesired Michael additions during synthesis .
Functionalization Strategies
The bifunctional nature enables two orthogonal reactivity modes:
| Reaction Type | Site | Example Application |
|---|---|---|
| Michael Addition | Maleimide double bond | Thiol conjugation (e.g., cysteine residues) |
| Schiff Base Formation | Aldehyde group | Amine coupling (e.g., protein N-termini) |
Applications in Bioconjugation
Protein Modification
Recent studies demonstrate that maleimide-aldehyde hybrids enable dual functionalization of biomolecules:
-
N-Terminal Labeling: Copper(II)-mediated [3+2] cycloaddition with 2-pyridinecarboxaldehyde facilitates selective N-terminal modification of proteins (89–94% yield, pH 6, 37°C) .
-
Antibody-Drug Conjugates (ADCs): Trastuzumab modified with MMAE (cytotoxin) and Cy5 (fluorophore) retained >90% HER2 binding affinity in vitro .
Case Study:
MMAE-Cy5-trastuzumab conjugate:
-
Cytotoxicity: IC₅₀ = 2.1 nM (HER2+ SK-BR-3 cells)
-
Tumor Imaging: 4.7-fold higher fluorescence vs. controls in murine xenografts
Crosslinking Applications
The compound’s dual reactivity enables ternary protein complex formation:
Role in Asymmetric Synthesis
Organocatalytic Michael Additions
Primary amine-salicylamide catalysts (e.g., 15) induce high enantioselectivity in maleimide-aldehyde reactions:
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 15 | Toluene | 98 | 94 (R) |
| 2 | 15 | CH₂Cl₂ | 96 | 74 (R) |
| 3 | 19 | Toluene | 98 | 87 (S) |
Data adapted from α,α-disubstituted aldehyde additions to N-phenylmaleimide
Computational Insights
DFT calculations reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume